Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester
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Overview
Description
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form piperazine derivatives.
Acylation reactions: involving carboxylic anhydrides or acid chlorides to form pyridazine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine or pyridazine rings.
Reduction: This can be used to reduce any double bonds or functional groups present in the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: Used to investigate cellular processes and pathways due to its interaction with biological molecules.
Industrial Applications: Its unique structure makes it useful in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against CDK2, a key enzyme in cell cycle regulation.
Piperazine derivatives: Widely used in pharmaceuticals for their biological activity.
Uniqueness
What sets Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester apart is its combined piperazine and pyridazine moieties, which provide a unique structural framework for interaction with biological targets. This dual functionality can enhance its efficacy and specificity in medicinal applications.
Properties
CAS No. |
90931-98-9 |
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Molecular Formula |
C17H28N6O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl (3E)-3-[[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H28N6O2/c1-13(12-16(24)25-17(2,3)4)18-19-14-6-7-15(21-20-14)23-10-8-22(5)9-11-23/h6-7H,8-12H2,1-5H3,(H,19,20)/b18-13+ |
InChI Key |
WGAYFGKXRIEOSY-QGOAFFKASA-N |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C=C1)N2CCN(CC2)C)/CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)N2CCN(CC2)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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